molecular formula C12H20N4O3 B12949328 L-Leucyl-D-histidine CAS No. 38062-71-4

L-Leucyl-D-histidine

Cat. No.: B12949328
CAS No.: 38062-71-4
M. Wt: 268.31 g/mol
InChI Key: XWOBNBRUDDUEEY-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((S)-2-Amino-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((S)-2-Amino-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and Fmoc (fluorenylmethyloxycarbonyl) for the imidazole ring. The reaction conditions often require the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and development.

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-2-Amino-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to the formation of reduced amino acid derivatives.

Scientific Research Applications

®-2-((S)-2-Amino-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

    Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialized biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of ®-2-((S)-2-Amino-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in binding to active sites, facilitating catalytic reactions or inhibiting enzyme activity. The compound may also participate in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.

    Carnosine: A dipeptide containing histidine, known for its antioxidant properties.

    Anserine: Another dipeptide similar to carnosine, with a methylated histidine residue.

Uniqueness

®-2-((S)-2-Amino-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific configuration and functional groups, which confer distinct biochemical properties

Properties

CAS No.

38062-71-4

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10+/m0/s1

InChI Key

XWOBNBRUDDUEEY-VHSXEESVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN=CN1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.